molecular formula C8H13NO3 B13232847 2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid

2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13232847
M. Wt: 171.19 g/mol
InChI Key: UCKPVTRFZMBOOD-UHFFFAOYSA-N
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Description

2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is characterized by the presence of a pyrrolidine ring with a ketone group at the 2-position, an isopropyl group at the 3-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of an appropriate amine with a ketone or aldehyde can lead to the formation of the pyrrolidine ring . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the pyrrolidine ring or the carboxylic acid group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the pyrrolidine ring, as well as the isopropyl substitution. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-4-9-6(8)10/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

UCKPVTRFZMBOOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNC1=O)C(=O)O

Origin of Product

United States

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